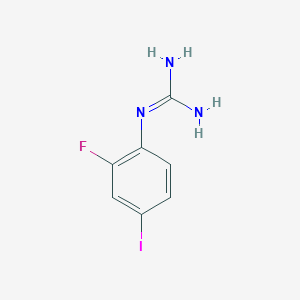
1-(2-Fluoro-4-iodophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-iodophenyl)guanidine is a compound of significant interest in the field of organic chemistry It features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine typically involves the reaction of 2-fluoro-4-iodoaniline with a guanylating agent. One common method is the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides a straightforward and efficient route to obtain the desired guanidine derivative with high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(2-Fluoro-4-iodophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The guanidine group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
1-(2-Fluoro-4-iodophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Fluoro-4-iodoaniline: A precursor in the synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine.
N-Phenylguanidine: A structurally similar compound with different substituents on the phenyl ring.
Trametinib: A kinase inhibitor with a similar fluorinated and iodinated phenyl structure.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts specific chemical properties and potential applications. Its guanidine group also provides versatility in forming various derivatives and participating in different chemical reactions.
特性
分子式 |
C7H7FIN3 |
|---|---|
分子量 |
279.05 g/mol |
IUPAC名 |
2-(2-fluoro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7FIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
InChIキー |
HLRGQNUBTZFXIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)F)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



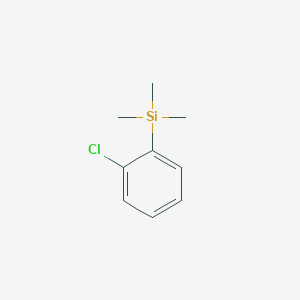
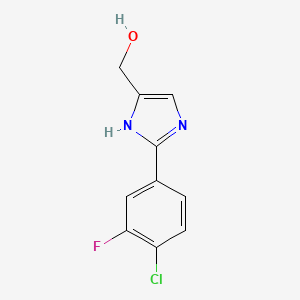
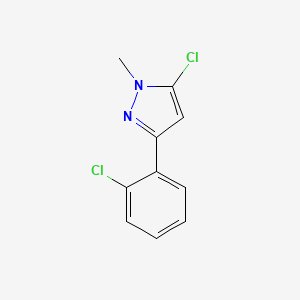
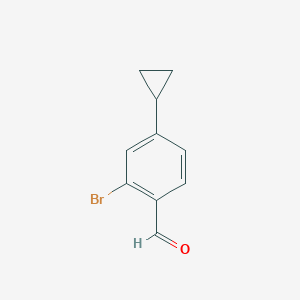
![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)

![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)

![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
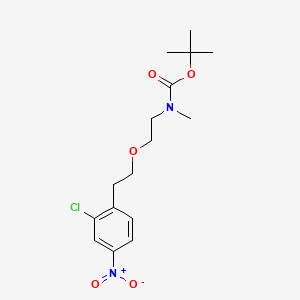
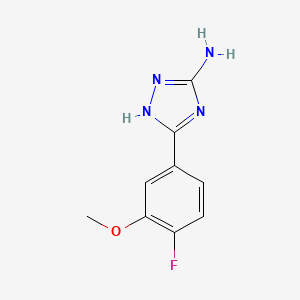
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
